molecular formula C13H17NO3S B565296 N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine CAS No. 581076-70-2

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine

Cat. No.: B565296
CAS No.: 581076-70-2
M. Wt: 267.343
InChI Key: PMCBFFLCBUOZER-NSHDSACASA-N
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Description

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine: is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom and a 2,5-dimethylphenyl group attached to the sulfur atom of the cysteine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 2,5-dimethylphenyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also include quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The acetyl group or the 2,5-dimethylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine involves its interaction with molecular targets such as enzymes and proteins. The acetyl and 2,5-dimethylphenyl groups may enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.

    S-(2,5-dimethylphenyl)-L-cysteine: Lacks the acetyl group but retains the 2,5-dimethylphenyl moiety.

    N-Acetyl-S-phenyl-L-cysteine: Similar structure but with a phenyl group instead of a 2,5-dimethylphenyl group.

Uniqueness

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is unique due to the presence of both the acetyl and 2,5-dimethylphenyl groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

(2R)-2-acetamido-3-(2,5-dimethylphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCBFFLCBUOZER-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)SC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676250
Record name N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581076-70-2
Record name N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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